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molecular formula C10H18N2O2 B8359176 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazolidin-2-one

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazolidin-2-one

Cat. No. B8359176
M. Wt: 198.26 g/mol
InChI Key: RESYACSOBIZDQV-UHFFFAOYSA-N
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Patent
US09133183B2

Procedure details

A −20° C. solution of 1-(2-chloroethyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)urea (0.700 g, 2.98 mmol) in THF (15 mL), under Ar, was treated with NaH (60% in mineral oil, 0.298 g, 7.46 mmol), allowed to warm to RT as the cooling bath expired and stirred overnight. The mixture was cooled to 0° C., quenched with saturated NH4Cl, warmed to RT, treatd with brine, extracted with EtOAc (2×) and the combined organics were dried over MgSO4, concentrated to dryness and purified via silica gel chromatography (MeOH/DCM) to afford 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazolidin-2-one as a white solid (155 mg, 26%). 1H NMR (400 MHz, DMSO-d6): δ 6.24 (s, 1 H), 3.85 (m, 1 H), 3.67-3.54 (m, 2 H), 3.26-3.13 (m, 4 H), 1.53-1.37 (m, 4 H), 1.14 (d, J=10.2 Hz, 6 H); MS (ESI) m/z: 199.2 (M+H+).
Name
1-(2-chloroethyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)urea
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.298 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5]([NH:7][CH:8]1[CH2:13][CH2:12][O:11][C:10]([CH3:15])([CH3:14])[CH2:9]1)=[O:6].[H-].[Na+]>C1COCC1>[CH3:14][C:10]1([CH3:15])[CH2:9][CH:8]([N:7]2[CH2:2][CH2:3][NH:4][C:5]2=[O:6])[CH2:13][CH2:12][O:11]1 |f:1.2|

Inputs

Step One
Name
1-(2-chloroethyl)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)urea
Quantity
0.7 g
Type
reactant
Smiles
ClCCNC(=O)NC1CC(OCC1)(C)C
Name
Quantity
0.298 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl
TEMPERATURE
Type
TEMPERATURE
Details
warmed to RT
EXTRACTION
Type
EXTRACTION
Details
treatd with brine, extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (MeOH/DCM)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OCCC(C1)N1C(NCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 155 mg
YIELD: PERCENTYIELD 26%
YIELD: CALCULATEDPERCENTYIELD 26.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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